2,7-二氯二苯并-P-二恶英

描述

2,7-Dichlorodibenzo-P-dioxin is a polychlorinated dibenzo-p-dioxin, a group of compounds known for their environmental persistence and toxicity. These compounds are primarily anthropogenic and contribute to persistent organic pollution. 2,7-Dichlorodibenzo-P-dioxin is of particular interest due to its chemical stability and potential health impacts .

科学研究应用

2,7-Dichlorodibenzo-P-dioxin has several scientific research applications, including:

Chemistry: Used as a model compound for studying the degradation and transformation of polychlorinated dibenzo-p-dioxins in the environment.

Biology: Investigated for its effects on various biological systems, including its potential to induce oxidative stress and disrupt cellular functions.

Medicine: Studied for its toxicological properties and potential health impacts, including its role in carcinogenesis and endocrine disruption.

Industry: Used in environmental testing and research to assess the presence and impact of dioxins in various environmental matrices

作用机制

Target of Action

2,7-Dichlorodibenzo-P-dioxin (2,7-diCDD) is a member of the polychlorinated dibenzodioxins (PCDDs) family . The primary targets of 2,7-diCDD are various organs in the body, including the liver and the hematopoietic system . It has been found to cause neoplastic lesions in these organs .

Biochemical Pathways

The biochemical pathways affected by 2,7-diCDD are complex and involve several steps. One study found that the compound could be biotransformed to hydroxylated diCDD and methoxylated diCDD . Another study suggested that the formation of 2,3,7,8-tetrachloro dibenzo-p-dioxin (TCDD) from its precursor molecule 2,4,5-trichlorophenol (2,4,5-TCP) involves three reaction mechanisms: free-radical, direct condensation, and anionic .

Pharmacokinetics

The pharmacokinetics of 2,7-diCDD involve its absorption, distribution, metabolism, and excretion (ADME). The compound is lipophilic, meaning it tends to combine with or dissolve in lipids or fats . This property allows it to bioaccumulate in humans and wildlife . .

Result of Action

The molecular and cellular effects of 2,7-diCDD’s action are significant. It has been found to cause neoplastic lesions in the liver and the hematopoietic system . Additionally, it mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .

Action Environment

The action, efficacy, and stability of 2,7-diCDD are influenced by various environmental factors. As a persistent organic pollutant, it can persist in the environment for more than 100 years . Its production is primarily anthropogenic, resulting from processes such as organochloride-related manufacturing, incineration of chlorine-containing substances, and chlorine bleaching of paper . Natural sources such as forest fires and volcanic eruptions also contribute to its presence in the environment, although their contribution is minor in comparison .

生化分析

Biochemical Properties

2,7-Dichlorodibenzo-P-dioxin is a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .

Cellular Effects

2,7-Dichlorodibenzo-P-dioxin is involved in cell-cycle regulation . It is likely to play an important role in the development and maturation of many tissues . It is known to have toxic effects on cells and can cause irreversible liver damage .

Molecular Mechanism

2,7-Dichlorodibenzo-P-dioxin exerts its effects at the molecular level through binding interactions with biomolecules . It acts as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes it activates . This leads to the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the degradation of 2,7-Dichlorodibenzo-P-dioxin by certain strains of wood-rotting fungi has been observed . For instance, the unidentified strain MZ-227, Phlebia sp. MG-60, and Phlebia lindtneri showed higher cumulative CO2 evolution rates than other fungi . These strains converted 250 nmol of 2,7-Dichlorodibenzo-P-dioxin to 196, 155 and 149 nmol of CO2, respectively, during a 30-day incubation period .

Dosage Effects in Animal Models

The effects of 2,7-Dichlorodibenzo-P-dioxin vary with different dosages in animal models . A correlation appears to exist between the ability to induce hepatic aryl hydrocarbon hydroxylase (AHH) activity, enhance lipid peroxidation, inhibit glutathione peroxidase (GSH-PX) activity, and decrease body and thymus weights .

Metabolic Pathways

The metabolic pathways of 2,7-Dichlorodibenzo-P-dioxin involve its interaction with various enzymes and cofactors . Only the dbfA1 gene could be amplified in SS2 strain . The strain SS2 presented higher expression levels for the alpha-subunit of dibenzofuran dioxygenase (dbfA1) gene during growth with dioxins .

Transport and Distribution

2,7-Dichlorodibenzo-P-dioxin is insoluble in water

Subcellular Localization

It is known to interact with an intracellular binding protein, termed the Ah receptor (or dioxin receptor) . This receptor system is very specific for dioxin-like compounds, it exists in low copy numbers in the cell, but it binds dioxins with a very high affinity .

准备方法

Synthetic Routes and Reaction Conditions: 2,7-Dichlorodibenzo-P-dioxin can be synthesized through various chemical reactions involving chlorinated precursors. One common method involves the chlorination of dibenzo-p-dioxin under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas or a chlorinated solvent, and the process is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms .

Industrial Production Methods: Industrial production of 2,7-Dichlorodibenzo-P-dioxin often involves the use of chlorinated aromatic compounds as starting materials. The process may include steps such as chlorination, purification, and isolation of the desired compound. The production methods are designed to minimize the formation of unwanted by-products and ensure high purity of the final product .

化学反应分析

Types of Reactions: 2,7-Dichlorodibenzo-P-dioxin undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of chlorine atoms, leading to the formation of less chlorinated or dechlorinated products.

Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl or methoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed under anhydrous conditions.

Substitution: Common reagents include nucleophiles such as hydroxide ions or methoxide ions.

Major Products Formed:

Oxidation: Hydroxylated or carboxylated derivatives.

Reduction: Less chlorinated or dechlorinated products.

Substitution: Hydroxylated or methoxylated derivatives.

相似化合物的比较

2,7-Dichlorodibenzo-P-dioxin can be compared with other polychlorinated dibenzo-p-dioxins, such as:

1,2,3,4-Tetrachlorodibenzo-P-dioxin: This compound has a higher degree of chlorination and exhibits similar toxicological properties but with increased persistence and bioaccumulation potential.

2,3,7,8-Tetrachlorodibenzo-P-dioxin: Known for its high toxicity, this compound is often used as a reference for assessing the toxicity of other dioxins.

1,2,6,7-Tetrachlorodibenzo-P-dioxin: This compound undergoes similar degradation pathways but may have different environmental and health impacts due to its unique chlorination pattern

Uniqueness: 2,7-Dichlorodibenzo-P-dioxin is unique due to its specific chlorination pattern, which influences its chemical reactivity, environmental persistence, and toxicological properties. Its study provides valuable insights into the behavior and impact of polychlorinated dibenzo-p-dioxins in the environment .

属性

IUPAC Name |

2,7-dichlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2O2/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFMTHWVRBOVPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC3=C(O2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2O2 | |

| Record name | 2,7-DICHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020435 | |

| Record name | 2,7-Dichlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,7-dichlorodibenzo-p-dioxin appears as colorless crystals or a white powder. (NTP, 1992), Colorless solid; [HSDB] White solid; [MSDSonline] | |

| Record name | 2,7-DICHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,7-Dichlorodibenzo-p-dioxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3051 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Water solubility of roughly 0.19 ppm (estimated) | |

| Record name | 2,7-DICHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,7-DICHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4124 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000009 [mmHg], 1.125X10-6 mm Hg at 25 °C | |

| Record name | 2,7-Dichlorodibenzo-p-dioxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3051 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,7-DICHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4124 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS CRYSTALS | |

CAS No. |

33857-26-0 | |

| Record name | 2,7-DICHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,7-Dichlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33857-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dichlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033857260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Dichlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-DICHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KMT7J3HEQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,7-DICHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4124 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

394 to 396 °F (NTP, 1992), 209-210 °C | |

| Record name | 2,7-DICHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,7-DICHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4124 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of toxicity for 2,7-Dichlorodibenzo-P-dioxin?

A1: While the provided research doesn't definitively establish the mechanism of toxicity for 2,7-Dichlorodibenzo-P-dioxin specifically, it does highlight its structural similarity to 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), a known carcinogen. The research indicates that both compounds can induce aryl hydrocarbon hydroxylase (AHH) activity in mice. [] TCDD is known to exert its toxic effects by binding to the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in xenobiotic metabolism. It's plausible that 2,7-Dichlorodibenzo-P-dioxin might share a similar mechanism, but further research is needed to confirm this.

Q2: Are there any long-term effects associated with exposure to 2,7-Dichlorodibenzo-P-dioxin?

A2: A bioassay conducted on rats and mice exposed to 2,7-Dichlorodibenzo-P-dioxin for extended periods (90-110 weeks) revealed some concerning findings. [] While the compound wasn't definitively carcinogenic in female rats or mice, male mice exhibited a dose-related increase in hepatocellular adenomas or carcinomas. Additionally, low-dose male mice showed increased incidences of leukemias/lymphomas and hemangiosarcomas/hemangiomas. These findings suggest the potential for long-term adverse effects, particularly in male mice.

Q3: What are the toxicological implications of the structural similarity between 2,7-Dichlorodibenzo-P-dioxin and other dioxin congeners?

A3: Research indicates that the position and number of chlorine atoms in dibenzo-p-dioxin isomers influence their carcinogenic potential. [] While 2,7-Dichlorodibenzo-P-dioxin didn't exhibit strong carcinogenic activity in the studies, its structural similarity to the highly potent 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) raises concerns. The fact that 2,7-Dichlorodibenzo-P-dioxin can induce AHH, similar to TCDD, further suggests potential toxicological risks. [] More research is needed to comprehensively evaluate its carcinogenic potential and long-term effects compared to other dioxins.

Q4: How persistent is 2,7-Dichlorodibenzo-P-dioxin in the environment?

A4: While specific data on the environmental persistence of 2,7-Dichlorodibenzo-P-dioxin wasn't provided, its classification as a dioxin raises concerns about its potential for persistence. Dioxins are known for their resistance to degradation in the environment. Research on similar compounds like 2,3,7,8-Tetrachlorodibenzo-p-dioxin highlights their ability to persist in soil and water for extended periods. []

Q5: What methods have been explored for the degradation of 2,7-Dichlorodibenzo-P-dioxin in contaminated environments?

A5: Several methods have shown promise in degrading 2,7-Dichlorodibenzo-P-dioxin:

- White-rot fungi: Several studies demonstrated the ability of white-rot fungi, particularly species like Phanerochaete chrysosporium and Phlebia lindtneri, to degrade 2,7-Dichlorodibenzo-P-dioxin. [, , , ] These fungi possess enzymes like lignin peroxidase that can break down complex aromatic compounds.

- Steam distillation: Research has shown that steam distillation can effectively remove 2,7-Dichlorodibenzo-P-dioxin from contaminated soil. [] This method exploits the compound's volatility and its ability to evaporate with water vapor.

Q6: What are the implications of 2,7-Dichlorodibenzo-P-dioxin's potential for bioaccumulation?

A6: Although the provided studies don't directly assess bioaccumulation, the structural similarity of 2,7-Dichlorodibenzo-P-dioxin to other persistent organic pollutants (POPs) like TCDD raises concerns. POPs are known for their ability to bioaccumulate in fatty tissues of organisms and magnify up the food chain, posing risks to both wildlife and human health. []

Q7: How do white-rot fungi degrade 2,7-Dichlorodibenzo-P-dioxin?

A7: White-rot fungi utilize a complex enzymatic system to degrade 2,7-Dichlorodibenzo-P-dioxin. Research on Phanerochaete chrysosporium revealed a multi-step pathway involving lignin peroxidase (LiP) and manganese peroxidase (MnP): []

Q8: What role do bacteria play in the biotransformation of 2,7-Dichlorodibenzo-P-dioxin?

A8: Studies have identified bacterial strains capable of degrading chlorinated dibenzo-p-dioxins and dibenzofurans. [, , ] For example, Sphingomonas wittichii RW1 was shown to transform 2,7-Dichlorodibenzo-P-dioxin into 4-chlorocatechol. [] This bacterial degradation pathway differs from the fungal one and highlights the diverse metabolic capabilities of microorganisms in the environment.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

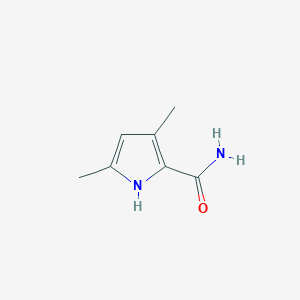

![Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate](/img/structure/B166999.png)